N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide
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Overview
Description
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of fluorine and methoxy groups attached to a phenyl ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenylacetic acid and 3-methoxyphenylamine.
Formation of Intermediate: The 2-fluorophenylacetic acid is first converted into its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amide Formation: The acid chloride is then reacted with 3-methoxyphenylamine in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: Similar structure but lacks the fluorine and additional methoxy group.
2,2,2-trifluoroacetamide: Contains trifluoromethyl group instead of fluorophenyl and methoxy groups.
Uniqueness
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-19(24-3,16-9-4-5-10-17(16)20)13-21-18(22)12-14-7-6-8-15(11-14)23-2/h4-11H,12-13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWKTCVJMOLLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC(=CC=C1)OC)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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